7,8-Dibromochroman-4-amine

Description

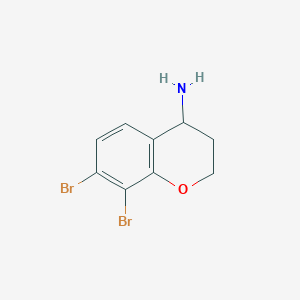

7,8-Dibromochroman-4-amine is a brominated chromane derivative with the molecular formula C₉H₉Br₂NO and a molecular weight of 307.98 g/mol. This compound features a chroman backbone (a benzopyran moiety) substituted with bromine atoms at positions 7 and 8 and an amine group at position 2. Its stereochemistry (e.g., (R)- or (S)-enantiomers) and regiochemical arrangement of bromine atoms significantly influence its reactivity and applications, particularly in pharmaceutical intermediates and organic synthesis .

Properties

Molecular Formula |

C9H9Br2NO |

|---|---|

Molecular Weight |

306.98 g/mol |

IUPAC Name |

7,8-dibromo-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Br2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 |

InChI Key |

HBDLGKUMLOKNEE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dibromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method includes the reaction of chroman with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dibromochroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding chroman-4-amine.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Chroman-4-amine and other reduced forms.

Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

7,8-Dibromochroman-4-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 7,8-Dibromochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amine group play crucial roles in binding to these targets, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

The following table summarizes key differences between 7,8-dibromochroman-4-amine and its structurally related compounds:

Research and Commercial Status

- This compound: Listed as a specialty chemical with suppliers like CymitQuimica, though some sources note discontinuation . Its enantiopure forms (e.g., (S)-6,8-dibromo) are scarce, highlighting a need for asymmetric synthesis advancements .

- Fluorinated Analogs : 7,8-Difluorochroman-4-amine and its hydrochloride salt are actively marketed for preclinical research, reflecting demand in medicinal chemistry .

Biological Activity

7,8-Dibromochroman-4-amine is a brominated derivative of chroman, characterized by its unique structure that includes two bromine atoms and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, comparative analysis with related compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 343.44 g/mol. The presence of bromine atoms enhances the compound's lipophilicity, which facilitates its interaction with lipid membranes and proteins. This interaction is critical for modulating various biological processes, including enzyme activity and signal transduction pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The amine group can form hydrogen bonds with biological molecules, influencing their function.

- Signal Transduction : The bromine atoms may alter the electronic properties of the compound, enhancing its ability to modulate signaling pathways.

- Receptor Binding : Preliminary studies suggest that the compound may interact with various receptors involved in cellular signaling, potentially leading to therapeutic effects in cancer and microbial infections.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5,7-Difluorochroman-4-amine | Contains fluorine instead of bromine | Limited antimicrobial activity |

| 5,7-Dichlorochroman-4-amine | Contains chlorine instead of bromine | Moderate reactivity |

| Chroman-4-amine | Lacks halogens; simpler structure | Minimal biological activity |

| (R)-7,8-Dibromochroman-4-amine | Bromination at different positions; unique reactivity | Potentially significant biological effects |

| (S)-6,8-Dibromochroman-4-amine | Enantiomer with similar structure; different spatial arrangement | Varied biological activity |

The presence of bromine atoms in this compound imparts distinct chemical and physical properties compared to its analogs, making it particularly valuable in applications requiring specific electronic and steric characteristics.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The findings suggest that it may act through the modulation of specific signaling pathways involved in cell survival and growth.

- Mechanistic Insights : Research has indicated that the compound's interactions with specific enzymes could lead to alterations in metabolic pathways associated with disease progression. Further studies are needed to elucidate these mechanisms thoroughly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.